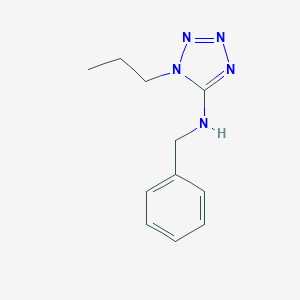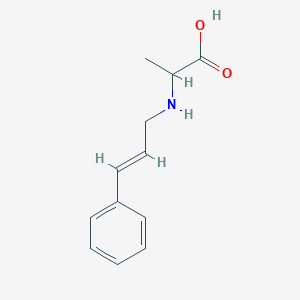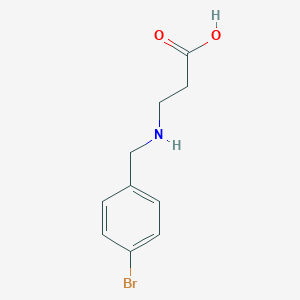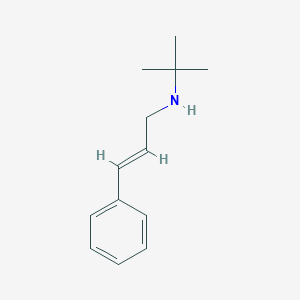
N-BENZYL-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound belonging to the tetrazole family Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom These compounds are known for their diverse biological activities and are often used as bioisosteres for carboxylic acids in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE typically involves the reaction of benzylamine with propyl isocyanide and sodium azide under suitable conditions. The reaction proceeds through a 1,3-dipolar cycloaddition to form the tetrazole ring. The reaction conditions often include the use of solvents such as acetonitrile or tetrahydrofuran and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of eco-friendly solvents and catalysts can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of N-benzyl-1-propyl-1H-tetrazol-5-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
N-BENZYL-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its bioisosteric properties.
Industry: Used in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-BENZYL-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-BENZYL-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE can be compared with other tetrazole derivatives, such as:
N-benzyl-1H-tetrazol-5-amine: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
1-propyl-1H-tetrazol-5-amine: Lacks the benzyl group, which may influence its binding affinity to molecular targets.
5-phenyl-1H-tetrazole: Contains a phenyl group instead of a benzyl group, which can alter its physicochemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other tetrazole derivatives.
Properties
Molecular Formula |
C11H15N5 |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-benzyl-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C11H15N5/c1-2-8-16-11(13-14-15-16)12-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13,15) |
InChI Key |
IRQPJGPINWFQEX-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=CC=CC=C2 |
Canonical SMILES |
CCCN1C(=NN=N1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Fluorophenyl)methylazaniumyl]propanoate](/img/structure/B259321.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)
![N-[(3-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine](/img/structure/B259382.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine](/img/structure/B259384.png)
